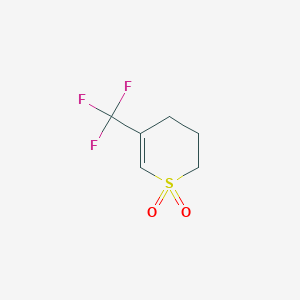

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFPD and has a molecular formula of C5H5F3O2S. TFPD is a heterocyclic compound that contains a sulfur atom, an oxygen atom, and a trifluoromethyl group. The unique structure of TFPD makes it a promising candidate for various scientific applications, including medicinal chemistry, material science, and chemical synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

A notable application of compounds related to 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is found in their synthesis and chemical reactions. For example, base-induced cyclization of propargyl alkenylsulfones has been reported as a high-yielding method for synthesizing 4,5-disubstituted 2H-thiopyran 1,1-dioxides. This process tolerates a wide range of substituents, representing a significant advancement in the field due to its departure from the behavior of corresponding ethers (Hatialetal., 2015).

Additionally, the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties have been explored through Stille cross-coupling reactions. This method allows for the introduction of either electron-donating or electron-withdrawing substituents, significantly impacting the reduction potential and electronic properties of these sulfone heterocycles (Tsai et al., 2013).

Antiviral Activity

Research into thiopyran derivatives has demonstrated a method for preparing trifluoro-methyl-substituted thiolanes with antiviral activity. This involves a Pummerer reaction of 2-(p-tolylsulfanyl)-2-trifluoromethyl-3,6-dihydro-2H-thiopyran 1-oxides, leading to compounds that show promise in antiviral applications (Siry et al., 2014).

Optoelectronic Properties

The modification of thiophene 1,1-dioxides for the development of new optoelectronic materials is another significant area of research. By adjusting the substituents on thiophene 1,1-dioxides, researchers have been able to significantly alter their electronic and optical properties, which is crucial for the development of materials for electronic devices (Tsai et al., 2013).

Propiedades

IUPAC Name |

5-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2S/c7-6(8,9)5-2-1-3-12(10,11)4-5/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXBSFMFEKVJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CS(=O)(=O)C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)

![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)

![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)